Oxazorone
Overview
Description
Oxazolone is a five-membered heterocyclic compound containing nitrogen and oxygen as heteroatoms. It has the molecular formula C₃H₃NO₂ and is part of a large family of oxazole-based compounds . Oxazolones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Synthetic Routes and Reaction Conditions:
Erlenmeyer-Plochl Reaction: This is a common method for synthesizing oxazolones.
Intramolecular Diels-Alder Reaction: This method uses a diene and a dienophile to form the oxazolone ring.
Carbodiimide Method: This involves the reaction of an amino acid with a carbodiimide to form the oxazolone.
Industrial Production Methods:
- Industrial production of oxazolones often involves the use of high-pressure reactors and catalysts to increase yield and efficiency. The specific conditions vary depending on the desired oxazolone derivative .
Types of Reactions:
Oxidation: Oxazolones can undergo oxidation reactions to form oxazoles.
Reduction: Reduction of oxazolones can lead to the formation of oxazolines.
Substitution: Oxazolones can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium or copper and may be carried out under reflux conditions.
Major Products:
Mechanism of Action
Target of Action
Oxazorone is a chemical compound and functional group, with the molecular formula C3H3NO2 . It is part of a large family of oxazole-based compounds
Mode of Action
It is known that this compound and its derivatives participate in a variety of intermolecular reactions .
Biochemical Pathways
This compound is an important heterocyclic nucleus having a wide spectrum of biological activities . It is part of a large number of drugs and biologically relevant molecules
Result of Action
This compound and its derivatives have been shown to have a wide spectrum of biological activities .
Action Environment
The substitution pattern in this compound derivatives plays a pivotal role in delineating their biological activities .
Biochemical Analysis
Biochemical Properties
Oxazorone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with peroxisome proliferator-activated receptors (PPARs), which are essential in regulating metabolic processes . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and metabolism.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Furthermore, this compound affects gene expression by modulating transcription factors such as nuclear factor-kappa B (NF-κB), which plays a pivotal role in inflammatory responses . These cellular effects underscore the compound’s potential as a therapeutic agent in treating cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound activates PPARs by binding to their ligand-binding domain, promoting the transcription of genes involved in lipid metabolism . These molecular interactions elucidate the compound’s mechanism of action in modulating biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, influenced by its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can induce sustained changes in cellular function, such as prolonged inhibition of inflammatory pathways and persistent modulation of metabolic processes . These temporal effects highlight the importance of considering the compound’s stability and long-term impact in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels by modulating key enzymes in lipid and glucose metabolism . For example, this compound activates PPARs, leading to increased expression of genes involved in fatty acid oxidation and glucose uptake . These interactions highlight the compound’s potential in regulating metabolic processes and treating metabolic disorders.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters, such as organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Scientific Research Applications
Oxazolones have a wide range of applications in scientific research:
Comparison with Similar Compounds
Properties
IUPAC Name |
7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-11-1-2-12-10(7-14(17)19-13(12)8-11)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQWUZKGZZNBKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180044 | |
Record name | Oxazorone [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25392-50-1 | |
Record name | Oxazorone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025392501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazorone [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXAZORONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77243B845F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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